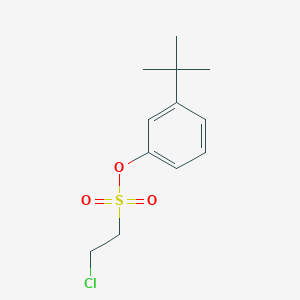
3-tert-Butylphenyl 2-chloroethane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-Butylphenyl 2-chloroethane-1-sulfonate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a 2-chloroethane-1-sulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylphenyl 2-chloroethane-1-sulfonate typically involves the reaction of 3-tert-butylphenol with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{3-tert-Butylphenol} + \text{2-chloroethanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
化学反应分析
Types of Reactions
3-tert-Butylphenyl 2-chloroethane-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution (SN2): The chloro group can be replaced by nucleophiles such as alkoxides, thiolates, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and a base, the sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Alkoxides (e.g., sodium ethoxide), thiolates (e.g., sodium thiolate), and amines (e.g., methylamine) are common nucleophiles used.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as ethers, thioethers, or amines are formed.
Elimination Reactions: Alkenes are the major products.
Hydrolysis: The corresponding sulfonic acid is formed.
科学研究应用
3-tert-Butylphenyl 2-chloroethane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-tert-Butylphenyl 2-chloroethane-1-sulfonate involves its ability to act as an electrophile due to the presence of the chloro and sulfonate groups. These groups can undergo nucleophilic attack, leading to the formation of new bonds and the modification of other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
- 3-tert-Butylphenyl 2-bromoethane-1-sulfonate
- 3-tert-Butylphenyl 2-iodoethane-1-sulfonate
- 3-tert-Butylphenyl 2-fluoroethane-1-sulfonate
Comparison
Compared to its analogs with different halogens (bromo, iodo, fluoro), 3-tert-Butylphenyl 2-chloroethane-1-sulfonate has unique reactivity due to the moderate leaving group ability of the chloro group. Bromine and iodine analogs may undergo reactions more readily due to better leaving group properties, while the fluoro analog may be less reactive.
属性
CAS 编号 |
54118-88-6 |
|---|---|
分子式 |
C12H17ClO3S |
分子量 |
276.78 g/mol |
IUPAC 名称 |
(3-tert-butylphenyl) 2-chloroethanesulfonate |
InChI |
InChI=1S/C12H17ClO3S/c1-12(2,3)10-5-4-6-11(9-10)16-17(14,15)8-7-13/h4-6,9H,7-8H2,1-3H3 |
InChI 键 |
UHEFSZVXXDJYSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC=C1)OS(=O)(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)

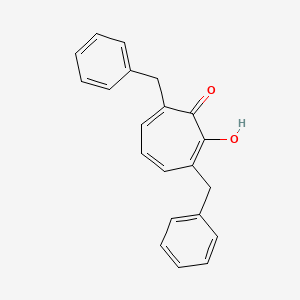
![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
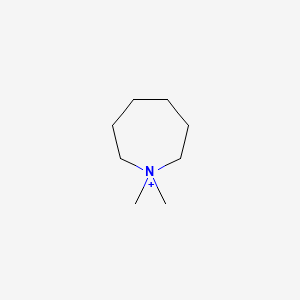
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)
![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)

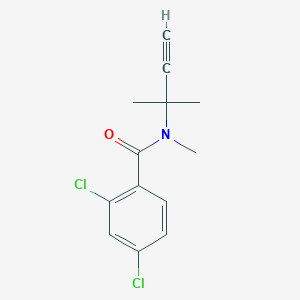
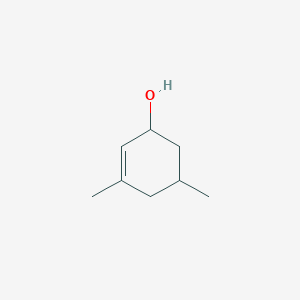
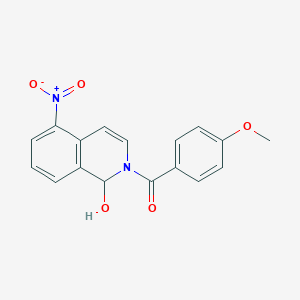
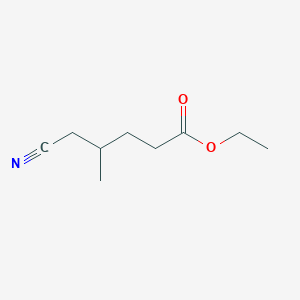
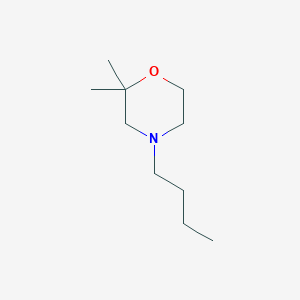
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
